Tributyl(5-hexylthiophen-2-yl)stannane
Description
Tributyl(5-hexylthiophen-2-yl)stannane is an organotin compound featuring a thiophene ring substituted with a hexyl group at the 5-position and a tributylstannyl group at the 2-position. Organotin reagents like this are pivotal in Stille cross-coupling reactions, enabling the synthesis of conjugated polymers, pharmaceuticals, and advanced materials. The hexyl substituent enhances solubility in nonpolar solvents, facilitating homogeneous reaction conditions, while the electron-rich thiophene moiety promotes reactivity in coupling reactions.
Properties
Molecular Formula |
C22H42SSn |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
tributyl-(5-hexylthiophen-2-yl)stannane |
InChI |
InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-7-10-8-6-9-11-10;3*1-3-4-2;/h6,8H,2-5,7H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
WFFUXODEBRWZNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(5-hexylthiophen-2-yl)stannane can be synthesized through a Stille coupling reaction. The general procedure involves the reaction of 5-hexylthiophene-2-boronic acid with tributyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), under an inert atmosphere . The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran (THF) at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tributyl(5-hexylthiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides or pseudohalides, organic solvents (e.g., toluene, THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (100-120°C), reaction times ranging from a few hours to overnight.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Tributyl(5-hexylthiophen-2-yl)stannane has several applications in scientific research:
Chemistry: Used in the synthesis of conjugated polymers and organic semiconductors through Stille coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of tributyl(5-hexylthiophen-2-yl)stannane in Stille coupling reactions involves the oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organotin compound, and finally reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following table summarizes critical distinctions between Tributyl(5-hexylthiophen-2-yl)stannane and two analogous compounds:
‡ Estimated based on molecular formula.
Substituent Effects on Reactivity and Solubility
- This compound : The hexyl chain improves solubility in organic solvents (e.g., toluene, THF) compared to unsubstituted analogs, reducing aggregation in polymer synthesis. The alkyl group exerts minimal electronic effects, preserving the thiophene’s electron-rich character for efficient coupling .
- Tributyl(thiophen-2-yl)stannane : Lacking alkyl or polar substituents, this compound is less soluble but highly reactive in small-molecule couplings due to unhindered steric and electronic profiles .
- Tributyl[5-(methoxyethoxy-substituted)thienyl]stannane (CAS 876754-75-5): The methoxyethoxy group introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) and enabling reactions in mixed-phase systems. However, electron-withdrawing ether linkages may slightly reduce coupling efficiency compared to alkyl-substituted variants .
Research Findings and Industrial Relevance
- Stability: Organotin compounds are moisture- and oxygen-sensitive. This compound’s alkyl chain may marginally improve shelf-life by reducing hydrolysis rates compared to polar analogs .
Biological Activity
Tributyl(5-hexylthiophen-2-yl)stannane is an organotin compound with the molecular formula C22H42SSn and a molecular weight of approximately 457.3 g/mol. Its structure consists of a tributyl group attached to a thiophene ring with a hexyl substituent at the 5-position. This unique configuration makes it a valuable building block in organic synthesis, particularly in the development of conjugated polymers and organic semiconductors. While specific biological activity data for this compound is limited, organotin compounds are generally known for their potential bioactivity, including antifungal and antibacterial properties, which may suggest similar applications for derivatives like this compound.
General Properties of Organotin Compounds
Organotin compounds have been widely studied for their biological activities. They are known to exhibit various effects, including:
- Antifungal Activity : Some organotin compounds have demonstrated efficacy against fungal pathogens.
- Antibacterial Properties : Certain derivatives show promise as antibacterial agents, potentially useful in medicinal chemistry.
- Cellular Interactions : Organotin compounds can interact with cellular components, influencing biological pathways.
Table 1: Comparison of Biological Activities in Organotin Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antifungal/bacterial | |
| Tributyltin chloride | Antifungal | |
| Triphenyltin hydroxide | Antibacterial |
Stille Coupling Reactions
This compound is primarily utilized in Stille coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The mechanism involves the reaction of this compound with organic halides or pseudohalides in the presence of a palladium catalyst. This process not only highlights its utility in synthetic chemistry but also suggests potential interactions with biological molecules due to its reactivity profile.
The biological activity of this compound might be attributed to:
- Electrophilic Nature : The tin atom can act as an electrophile, potentially interacting with nucleophilic sites in biomolecules.
- Structural Similarity : Its structural resemblance to known bioactive compounds could enable similar modes of action.
Synthesis and Characterization
Synthesis studies have shown that this compound can be effectively produced through Stille coupling reactions involving 5-hexylthiophene-2-boronic acid and tributyltin chloride, facilitated by palladium catalysts. Characterization techniques such as NMR spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
Application in Organic Electronics
The electronic properties imparted by the thiophene ring make this compound a candidate for applications in organic electronics, particularly in the fabrication of organic semiconductors and photovoltaic devices .
Table 2: Research Findings on Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
